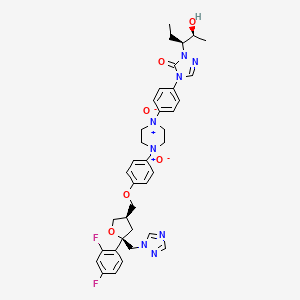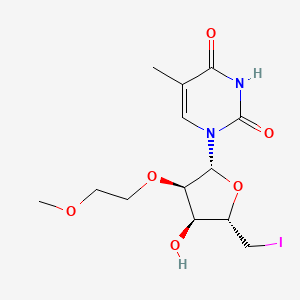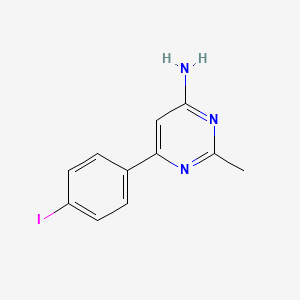![molecular formula C23H23N3 B13429263 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine is a complex organic compound that belongs to the class of dibenzazepine derivatives This compound is characterized by its unique tricyclic structure, which includes a dibenzoazepine core fused with a phenylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate amine. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Phenylhydrazine Moiety: The phenylhydrazine group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the dibenzoazepine core with phenylhydrazine under controlled conditions, typically in the presence of a suitable solvent and a base to promote the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior.
類似化合物との比較
Similar Compounds
Imipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Carbamazepine: An anticonvulsant and mood stabilizer with a dibenzoazepine structure.
Clomipramine: Another tricyclic antidepressant with a dibenzoazepine core.
Uniqueness
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine is unique due to the presence of the phenylhydrazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dibenzoazepine derivatives and contributes to its potential therapeutic applications.
特性
分子式 |
C23H23N3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-2-phenylhydrazine |
InChI |
InChI=1S/C23H23N3/c1-2-11-21(12-3-1)25-24-17-8-18-26-22-13-6-4-9-19(22)15-16-20-10-5-7-14-23(20)26/h1-7,9-16,24-25H,8,17-18H2 |
InChIキー |
LSPKJFRNAZTJGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNCCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


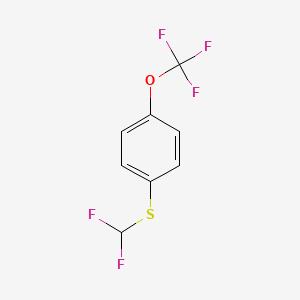

![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B13429187.png)


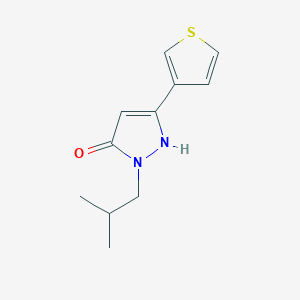
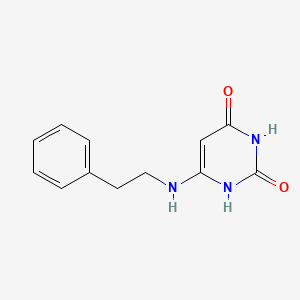
![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
